molecular formula C15H17ClN4O B12215170 4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12215170
M. Wt: 304.77 g/mol
InChI Key: ZJSMQZSRTSTYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 4-Chloro-6-[4-(2-Methoxyphenyl)piperazin-1-yl]pyrimidine

Molecular Architecture and Bonding Patterns

The compound features a pyrimidine core substituted at the 4- and 6-positions. The 4-position is occupied by a chlorine atom, while the 6-position is linked to a piperazine ring bearing a 2-methoxyphenyl group. The molecular formula C₁₅H₁₇ClN₄O reflects a combination of aromatic and aliphatic systems, with a molecular weight of 304.78 g/mol.

The SMILES notation (COc1ccccc1N1CCN(CC1)c1cc(ncn1)[Cl]) reveals critical bonding patterns:

  • A pyrimidine ring (ncn1) with chlorine at position 4.
  • A piperazine ring (N1CCN(CC1)) connected to the pyrimidine’s 6-position.
  • A 2-methoxyphenyl group (COc1ccccc1) attached to the piperazine nitrogen.

Key bond lengths and angles, derived from analogous piperazine-pyrimidine systems, suggest partial double-bond character in the pyrimidine ring’s C–N bonds (1.32–1.35 Å) and typical sp³ hybridization for the piperazine nitrogens (C–N–C angles ≈ 109°).

Table 1: Molecular Descriptors
Property Value Source
Molecular formula C₁₅H₁₇ClN₄O
Molecular weight 304.78 g/mol
Hydrogen bond acceptors 5
Rotatable bonds 4

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 3.18 (s, 4H, piperazine CH₂–N–CH₂).
    • δ 6.90–7.30 (m, 4H, aromatic protons from 2-methoxyphenyl).
    • δ 3.85 (s, 3H, methoxy –OCH₃).
  • ¹³C NMR (101 MHz, CDCl₃):
    • δ 161.3 (pyrimidine C-2).
    • δ 55.8 (methoxy carbon).
Infrared (IR) Spectroscopy

Peaks at:

  • 2839 cm⁻¹ (C–H stretch, methoxy group).
  • 1240 cm⁻¹ (C–O–C asymmetric stretch).
  • 750 cm⁻¹ (C–Cl vibration).
Mass Spectrometry
  • ESI-MS : Predicted molecular ion peak at m/z 305.1 ([M+H]⁺).
  • Fragmentation pattern includes loss of the methoxyphenyl group (–C₇H₇O, m/z 178.1).

Crystallographic Analysis and Conformational Studies

While no single-crystal X-ray data exists for this specific compound, analogous structures show:

  • Piperazine ring conformation : Chair geometry with axial orientation of the 2-methoxyphenyl group.
  • Intermolecular interactions : Weak C–H···N hydrogen bonds between pyrimidine N atoms and adjacent methyl groups (distance ≈ 2.5 Å).

Computational studies (DFT, B3LYP/6-31G*) predict a dipole moment of 4.2 D, driven by the electron-withdrawing chlorine and electron-donating methoxy group. The pyrimidine ring exhibits slight distortion from planarity (dihedral angle = 8.7° relative to the piperazine plane).

Table 2: Predicted Conformational Parameters
Parameter Value Method
Dihedral angle (pyrimidine-piperazine) 8.7° DFT
Piperazine chair inversion barrier 25 kJ/mol Molecular mechanics

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

4-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C15H17ClN4O/c1-21-13-5-3-2-4-12(13)19-6-8-20(9-7-19)15-10-14(16)17-11-18-15/h2-5,10-11H,6-9H2,1H3

InChI Key

ZJSMQZSRTSTYBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

General Reaction Pathway

The primary synthetic route involves substituting the 6-chloro group of 4,6-dichloropyrimidine with 1-(2-methoxyphenyl)piperazine (Figure 1). The reaction proceeds via a two-step mechanism:

  • Deprotonation: The piperazine nitrogen attacks the electron-deficient C6 position of the pyrimidine ring, facilitated by a base (e.g., K₂CO₃).

  • Elimination: The chloro group at C6 is displaced, forming the desired product.

Reaction Conditions:

  • Solvent: DMF, DMSO, or dioxane (optimal for solubility and reactivity).

  • Base: K₂CO₃ or Et₃N (2–3 equivalents).

  • Temperature: 80–120°C for 6–24 hours.

  • Yield: 70–85% after recrystallization.

Table 1: Optimization of NAS Conditions

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes nucleophilicity
BaseK₂CO₃ (2.5 eq)Neutralizes HCl byproduct
Temperature100°CBalances reaction rate and decomposition
Reaction Time12 hoursCompletes substitution

Industrial Scalability

For large-scale production, continuous flow reactors are preferred:

  • Residence Time: 30–60 minutes at 120°C.

  • Throughput: 1–5 kg/day with >90% purity.

Alternative Synthetic Routes

Chlorination of Hydroxypyrimidine Precursors

A less common method involves chlorinating 6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-ol using phosphorus oxychloride (POCl₃):

Procedure:

  • React hydroxyl precursor with POCl₃ (3 eq) under reflux (110°C, 4 hours).

  • Quench with ice-water and extract with CH₂Cl₂.
    Yield: 50–60% (lower due to side reactions).

Suzuki-Miyaura Coupling

Used when introducing aryl groups to the pyrimidine core:

  • Couple 4-chloro-6-iodopyrimidine with 4-(2-methoxyphenyl)piperazine-1-boronic acid using Pd(PPh₃)₄ catalyst.

  • Conduct in dioxane/water (3:1) at 90°C for 14 hours.
    Yield: 55–65% (limited by boronic acid availability).

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.85–6.90 (m, 4H, aryl-H), 3.85 (s, 3H, OCH₃), 3.70–3.20 (m, 8H, piperazine-H).

  • LC-MS: m/z 305.1 [M+H]⁺ (calc. 304.77).

Purity Assessment

  • HPLC: >98% purity using C18 column (ACN/H₂O gradient).

  • Melting Point: 162–164°C.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Issue: Over-alkylation at the piperazine nitrogen.

  • Solution: Use stoichiometric piperazine (1.1 eq) and inert atmosphere.

Solvent Selection

  • Issue: DMF poses toxicity concerns in industrial settings.

  • Solution: Substitute with cyclopentyl methyl ether (CPME) for greener synthesis.

Industrial Applications and Patents

Key Patents

  • WO1997044326A1: Describes NAS methods for aryl pyrimidines using POCl₃ and piperazines.

  • WO2001000593A1: Covers chlorination techniques for hydroxypyrimidines.

Pharmacological Relevance

The compound is a precursor to kinase inhibitors and antipsychotic agents, with ongoing clinical trials for neurodegenerative diseases .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-[4-(2-methoxy-phenyl)-piperazin-1-yl]-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

4-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine

  • Structural Difference : The 2-methoxyphenyl group in the target compound is replaced with a 2-fluorophenyl group.
  • Biological Implications : Fluorinated analogues often exhibit enhanced metabolic stability and bioavailability due to reduced susceptibility to oxidative metabolism .

2-Cyclopropyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrido[2,3-d]pyrimidine

  • Core Modification : The pyrimidine ring is fused with a pyridine ring (pyrido[2,3-d]pyrimidine), and a cyclopropyl group is introduced at position 2.
  • The cyclopropyl group adds steric bulk, which may influence selectivity for specific targets .

4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride

  • Substituent Variation : The piperazine ring is substituted with a methyl group (2-methylpiperazine), and a methylsulfanyl group replaces the 2-methoxyphenyl moiety.
  • The methylsulfanyl group introduces a polarizable sulfur atom, which may modulate electronic properties and redox stability .

4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine

  • Substituent Position : The chlorine on the phenyl ring is in the meta position (3-chlorophenyl) instead of para. The pyrimidine features a methoxy group at position 5.
  • The methoxy group at position 6 may enhance solubility compared to chlorine .

2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

  • Functional Groups : Incorporates a 4-chlorobenzoyl group on piperazine and a second methylpiperazine at position 6.
  • Dual piperazine substituents may enhance multivalent interactions but increase molecular weight (414.9 g/mol) .

Key Data Table: Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight Key Features
4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine (Target) Pyrimidine 4-Cl, 6-(4-(2-MeO-phenyl)piperazine) ~331.8* Balanced lipophilicity, potential CNS activity
4-Chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidine Pyrimidine 4-Cl, 6-(4-(2-F-phenyl)piperazine) ~315.7* Enhanced metabolic stability due to fluorine
4-Chloro-6-(2-methyl-piperazin-1-yl)-2-methylsulfanyl-pyrimidine hydrochloride Pyrimidine 4-Cl, 6-(2-Me-piperazine), 2-MeS- 299.2 Improved solubility, sulfur-mediated redox interactions
4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine Pyrimidine 6-OMe, 4-(4-(3-Cl-phenyl)piperazine) 304.77 Meta-chloro substitution alters binding orientation

*Calculated based on molecular formulas from evidence.

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and fluoro (electron-withdrawing) substituents on the aryl-piperazine moiety significantly impact receptor affinity. For example, 2-methoxyphenyl derivatives may exhibit stronger interactions with serotonin receptors compared to fluorinated analogues .
  • Heterocycle Fusion : Pyrido[2,3-d]pyrimidine derivatives (e.g., ) show distinct activity profiles due to increased planarity and surface area, making them suitable for kinase inhibition .
  • Solubility vs. Bioavailability : Hydrochloride salts (e.g., ) enhance water solubility but may reduce passive diffusion across membranes .

Biological Activity

4-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features a pyrimidine ring substituted with a chloro group at the 4-position and a piperazine ring at the 6-position, further modified with a 2-methoxyphenyl group. The structural characteristics of this compound suggest potential interactions with various biological targets, particularly in the fields of oncology and neuropharmacology.

PropertyValue
Molecular FormulaC15H17ClN4O
Molecular Weight304.77 g/mol
IUPAC NameThis compound
InChI KeyZJSMQZSRTSTYBV-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)Cl

The primary mechanism of action for this compound involves the inhibition of specific protein kinases, which play critical roles in cell signaling pathways related to growth, differentiation, and apoptosis. By targeting these kinases, the compound can disrupt normal cellular processes, potentially leading to therapeutic effects in cancer and neurodegenerative diseases.

Targeted Kinases

  • Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation and transcriptional control. Inhibition of CDK9 by this compound has been documented, leading to reduced expression of anti-apoptotic proteins like Mcl-1, which may enhance apoptosis in cancer cells .
  • Dihydrofolate reductase (DHFR) : Although not the primary target, some studies suggest that derivatives of pyrimidines can inhibit DHFR, impacting DNA synthesis and repair mechanisms vital for cancer cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The compound has shown promise in neuroprotection through mechanisms that involve reducing oxidative stress and inflammation in neuronal cells. It interacts with nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α), leading to decreased production of pro-inflammatory cytokines and protection against neuronal apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In vitro Studies : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound effectively inhibited CDK9 activity, resulting in reduced cell viability in cancer models .
  • Neuroprotective Research : Investigations into the neuroprotective effects revealed that treatment with this compound led to a significant reduction in markers of oxidative stress and apoptosis in models of neurodegeneration.
  • Inflammation Studies : The anti-inflammatory potential was assessed through experiments measuring TNF-α levels in treated cells, showing a marked decrease compared to controls, indicating its role in modulating inflammatory responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.